N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Description
This compound features a benzofuran scaffold substituted at the 3-position with a thiophene-2-carboxamide group and at the 2-position with a 5,7-dimethyl-2-oxo-2H-chromen-4-yl (coumarin) moiety. Its molecular formula is C₂₄H₁₇NO₄S, with a molecular weight of 415.463 g/mol .
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c1-13-10-14(2)21-16(12-20(26)28-18(21)11-13)23-22(15-6-3-4-7-17(15)29-23)25-24(27)19-8-5-9-30-19/h3-12H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXIRJJFPVVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common synthetic route includes the following steps:
Formation of Chromen-2-one Core: : The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters under acidic conditions.
Introduction of Benzofuran Moiety: : The benzofuran ring is introduced through a cyclization reaction, often using a suitable cyclization agent such as phosphorus oxychloride (POCl3).
Attachment of Thiophene-2-carboxamide Group: : The final step involves the coupling of the benzofuran derivative with thiophene-2-carboxamide using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact. Green chemistry principles, such as using eco-friendly solvents and catalysts, are often employed to enhance sustainability.
Chemical Reactions Analysis
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with increased oxygen content, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: : Substitution reactions can be carried out at various positions on the chromen-2-one core, often using nucleophiles or electrophiles under controlled conditions.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: : Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: : It is used in the development of new materials and chemicals with unique properties, contributing to advancements in material science.
Mechanism of Action
The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 5,7-Dimethyl vs. 6,7-Dimethyl Coumarin Derivatives
A closely related compound, N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide , shares the same molecular formula and weight but differs in the methyl group positions on the coumarin ring (6,7-dimethyl vs. 5,7-dimethyl) . This positional isomerism may influence electronic properties, steric interactions, and binding affinities in biological systems. For example:
- 5,7-Dimethyl substitution : Likely enhances π-π stacking due to symmetric electron distribution.
Table 1: Structural Comparison of Coumarin Derivatives
Thiophene Carboxamide Derivatives with Aromatic Substitutions
N-(2-Nitrophenyl)thiophene-2-carboxamide (C₁₁H₈N₂O₃S, MW 248.26 g/mol) shares the thiophene carboxamide group but replaces the benzofuran-coumarin system with a nitro-substituted benzene ring . Key differences include:
- Dihedral Angles : The nitro compound exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings, compared to 9.71° in its furan analog (N-(2-nitrophenyl)furan-2-carboxamide) . This suggests that thiophene’s larger atomic radius (sulfur vs. oxygen) subtly distorts molecular geometry.
- Intermolecular Interactions : Weak C–H⋯O/S interactions dominate crystal packing in the nitro compound, whereas the target compound’s coumarin and benzofuran moieties may favor stronger π-π stacking or hydrogen bonding.
Table 2: Geometric and Interaction Comparison
Thiophene Carboxamide Derivatives in Pharmacologically Active Compounds
Thiophene-2-carboxamide is a recurring motif in drug design. Examples include:
- Thiophene Fentanyl : A fentanyl analog with thiophene carboxamide (C₂₃H₂₅N₃OS, MW 415.53 g/mol), highlighting the group’s versatility in opioid receptor targeting .
- Morpholinyl-Benzofuran-Thiophene Carboxamide (C₂₇H₂₈N₂O₃S, MW 460.59 g/mol): Features a morpholinyl group and isopropylphenyl substitution, resulting in higher lipophilicity (logP = 5.67) compared to the target compound .
Table 3: Physicochemical and Pharmacological Comparison
Role of Heterocycles: Thiophene vs. Furan
Replacing thiophene with furan (e.g., in N-(2-nitrophenyl)furan-2-carboxamide ) reduces steric bulk and alters electronic properties:
- C–S vs. C–O Bonds : Thiophene’s C–S bond (1.71–1.74 Å) is longer than furan’s C–O bond (1.36 Å), affecting ring planarity and intermolecular interactions .
- Bioactivity : Thiophene derivatives often exhibit enhanced metabolic stability compared to furan analogs due to sulfur’s resistance to oxidative degradation.
Biological Activity
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and modulation of protein aggregation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of derivatives that combine chromenone and benzofuran moieties with a thiophene carboxamide structure. Its molecular formula is , and it possesses unique structural features that contribute to its biological activities.
Research indicates that this compound exhibits significant effects on amyloid-beta (Aβ) aggregation, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate Aβ fibrillogenesis has been demonstrated through various assays.
Key Findings:
- Inhibition and Promotion of Aβ Aggregation:
- Compounds similar to this compound have shown dual roles in Aβ aggregation, either promoting or inhibiting fibril formation depending on their substitution patterns .
- For instance, certain derivatives exhibited a 2.7-fold increase in Aβ42 fibrillogenesis at higher concentrations (25 μM), while others showed neuroprotective effects against Aβ42-induced cytotoxicity in neuronal cell lines .
Biological Activity Summary Table
Case Studies
Several studies have explored the effects of this compound and its derivatives:
- Neuroprotective Effects:
- Aggregation Studies:
- Antitumor Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
